6-Chloro-4-oxochroman-2-carboxylic acid

Description

Historical Perspective on Chromanone and Chromene Derivatives in Chemical Research

The journey into the chemical and therapeutic potential of chromone (B188151) and its derivatives began centuries ago with the use of natural products. Khellin, a compound extracted from the plant Ammi visnaga, was one of the first chromone derivatives to be used in clinical practice, traditionally employed as a diuretic and muscle relaxant. ijrpc.com This historical precedent laid the groundwork for extensive research into the synthesis and biological evaluation of a vast number of chromone and chromanone analogs. Over the years, synthetic methodologies have evolved, allowing for the precise modification of the chromanone scaffold to explore structure-activity relationships (SAR) and develop compounds with tailored pharmacological profiles. researchgate.net

Overview of Structural Features and Their Relevance to Chemical Reactivity and Biological Interactions

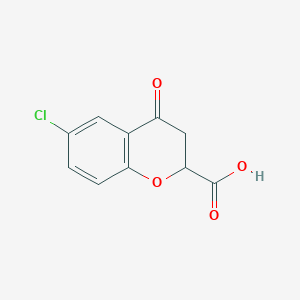

The structure of 6-Chloro-4-oxochroman-2-carboxylic acid is characterized by a chromanone core with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position.

Key Structural Features:

| Feature | Description | Relevance to Reactivity and Biological Interactions |

| Chromanone Core | A bicyclic system composed of a benzene (B151609) ring fused to a dihydropyran-4-one ring. | Provides a rigid and planar scaffold that can effectively interact with biological targets such as enzymes and receptors. The ketone group and the ether oxygen are potential hydrogen bond acceptors. |

| 6-Chloro Substituent | A halogen atom on the aromatic ring. | The electron-withdrawing nature of chlorine can influence the electron density of the aromatic ring, affecting its reactivity and interaction with biological macromolecules. Halogen bonding is also a potential non-covalent interaction that can contribute to binding affinity. |

| 2-Carboxylic Acid Group | An acidic functional group at the chiral center. | This group can act as a hydrogen bond donor and acceptor and can exist in its carboxylate form at physiological pH, allowing for ionic interactions. It is a key feature for potential interactions with active sites of enzymes. |

Rationale for Investigating this compound as a Research Target

The impetus for the focused investigation of this compound stems from several key factors. The chromanone scaffold is a well-established pharmacophore with a proven track record in drug discovery, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. ijrar.org

Furthermore, the introduction of a halogen atom, in this case, chlorine, at the 6-position is a strategic modification. Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the metabolic stability of drug candidates. A compelling analogue that underscores the potential of halogenated chromanones is 6-Fluoro-4-oxochroman-2-carboxylic acid . This compound is a key intermediate in the synthesis of Fidarestat , a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic complications. researchgate.netnih.govnih.gov The structural similarity between the fluoro and chloro derivatives provides a strong rationale for exploring the biological potential of this compound.

Emerging Research Frontiers for Halogenated Chromanone Carboxylic Acids

The field of halogenated chromanone carboxylic acids is a burgeoning area of research with significant therapeutic potential. Current and future research is likely to focus on several key areas:

Enzyme Inhibition: Chromanone derivatives have shown promise as inhibitors of various enzymes. The carboxylic acid moiety can mimic the substrate and interact with the active site of enzymes, while the halogenated benzene ring can enhance binding affinity and selectivity.

Anticancer Drug Development: The chromanone scaffold is present in many compounds with cytotoxic activity against various cancer cell lines. Halogenation can further enhance this activity.

Antimicrobial Agents: There is a continuous need for new antimicrobial agents to combat drug-resistant pathogens. Halogenated chromanones are being explored for their potential antibacterial and antifungal properties.

Neuroprotective Agents: Some chromanone derivatives have been investigated for their potential in treating neurodegenerative diseases.

The synthesis and biological evaluation of libraries of halogenated chromanone carboxylic acids will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further development.

Properties

IUPAC Name |

6-chloro-4-oxo-2,3-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNYIXPGUIVGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874143 | |

| Record name | 6-CL-4-KETOCHROMAN-2-CARBOXLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33607-91-9, 52011-76-4 | |

| Record name | 6-CL-4-KETOCHROMAN-2-CARBOXLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 4 Oxochroman 2 Carboxylic Acid

Synthetic Routes for the 6-Chloro-4-oxochroman-2-carboxylic Acid Scaffold

The synthesis of this compound is a multi-step process that involves the strategic construction of the chromanone ring system, introduction of the chloro substituent, and the incorporation of the carboxylic acid functionality.

General Strategies for Chromanone Ring System Construction

The chromanone scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents. eurekaselect.comnih.gov General strategies for the construction of the chromanone ring system often involve intramolecular cyclization reactions. One of the most common methods is the intramolecular conjugate addition, specifically the oxa-Michael reaction, of a 2'-hydroxychalcone (B22705) derivative. nih.govresearchgate.net This approach involves the formation of the key C2-O bond to close the heterocyclic ring. nih.gov

Another prevalent strategy is the asymmetric hydrogenation of the corresponding chromone (B188151). nih.gov This method reduces the C2-C3 double bond of the chromone precursor to yield the saturated chromanone core. nih.gov Additionally, carbon-carbon bond formation strategies have been employed to construct the chromanone skeleton. nih.govnih.gov

Specific Preparative Methods for the 6-Chloro Substituent

The introduction of the chloro substituent at the 6-position of the chromanone ring is typically achieved by starting with a pre-chlorinated phenolic precursor. For instance, the synthesis can commence from a 4-chlorophenol (B41353) derivative, which already contains the required chloro substituent at the desired position on the aromatic ring. This chlorinated phenol (B47542) can then be subjected to reactions that build the heterocyclic portion of the chromanone scaffold.

An alternative, though less common, approach could involve the direct chlorination of the chromanone ring system. However, this method may suffer from a lack of regioselectivity, leading to a mixture of chlorinated isomers. Therefore, utilizing a chlorinated starting material is generally the preferred and more controlled method for preparing 6-substituted chromanones.

Approaches for Introducing the Carboxylic Acid Functionality at C-2

The introduction of the carboxylic acid group at the C-2 position is a critical step in the synthesis of the title compound. One effective method involves the asymmetric hydrogenation of a 2-carboxy-4-chromone precursor. nih.gov This reaction, often catalyzed by a chiral rhodium complex, can directly yield the desired 2-carboxy-chromanone with a degree of enantioselectivity. nih.gov

Another synthetic route involves the oxidation of a precursor molecule that already contains the chromanone core. For example, a related compound, (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one, can be treated with lead tetraacetate to cleave the diol and form the corresponding carboxylic acid. nih.gov A similar oxidative cleavage strategy could be applied to a suitable precursor for the synthesis of this compound.

Role as a Key Intermediate in the Synthesis of Complex Molecules

This compound and its analogs are valuable intermediates in the synthesis of more complex and biologically active molecules. The closely related compound, (S)-6-fluoro-4-oxochroman-2-carboxylic acid, is a key intermediate in the synthesis of the drug Fidarestat. nih.govresearchgate.net Fidarestat is an aldose reductase inhibitor used in the treatment of diabetic complications. nih.govresearchgate.net The synthesis of Fidarestat from its fluoro-chroman precursor highlights the importance of this class of compounds as building blocks in medicinal chemistry.

The general applicability of carboxylic acids in the synthesis of complex molecules has been further expanded by the development of new synthetic methods, such as doubly decarboxylative cross-coupling reactions, which allow for the formation of Csp3-Csp3 bonds. nih.gov This underscores the potential of this compound as a versatile intermediate for the construction of a wide range of complex molecular architectures. nih.gov

Enantioselective Synthesis and Chiral Resolution of this compound

The C-2 position of this compound is a stereocenter, making the development of enantioselective synthetic methods and chiral resolution techniques a crucial area of research.

Asymmetric Synthesis Techniques for Chiral Chromanones

A variety of asymmetric synthesis techniques have been developed to access chiral chromanones with high enantiopurity. eurekaselect.comresearchgate.net These methods are essential for the preparation of enantiomerically pure this compound.

One of the prominent methods is the asymmetric hydrogenation of 4-chromones, which can be achieved using chiral rhodium or iridium complexes as catalysts. nih.gov This approach has been successfully applied to the synthesis of 2-carboxy-chromanones, yielding the product with good enantiomeric excess. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chromanones. researchgate.net For instance, organocatalyzed tandem reactions have been developed to construct chiral chromanone derivatives with excellent enantioselectivity. researchgate.net Furthermore, enantioselective methods based on the oxa-Michael addition have been described for the synthesis of chiral flavanones and chromanones. researchgate.net

In addition to de novo asymmetric synthesis, the chiral resolution of racemic mixtures is a viable strategy. For the analogous 6-fluoro-chroman-2-carboxylic acid, an enzymatic resolution method has been developed using two different esterases. rsc.org This biocatalytic approach allows for the sequential resolution of the (S) and (R)-enantiomers from the racemic methyl ester with high enantiomeric excess. rsc.org Such a method could likely be adapted for the resolution of racemic this compound.

The following table summarizes some of the asymmetric methods applicable to the synthesis of chiral chromanones:

| Asymmetric Method | Catalyst/Reagent | Key Transformation | Reference |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | Reduction of C2-C3 double bond in chromones | nih.gov |

| Organocatalysis | Chiral Amines, Phosphoric Acids, etc. | Tandem reactions, Michael additions | researchgate.net |

| Enzymatic Resolution | Esterases | Kinetic resolution of racemic esters | rsc.org |

Diastereoselective and Enantioselective Approaches for this compound and its Analogues

The biological activity of chroman-2-carboxylic acid derivatives is often stereospecific, making the development of enantioselective and diastereoselective synthetic methods a critical area of research. The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid, a close analogue of the title compound, serves as a key intermediate in the synthesis of the aldose reductase inhibitor Fidarestat, underscoring the pharmaceutical importance of obtaining enantiomerically pure compounds. researchgate.netnih.govnih.gov

While direct asymmetric synthesis of this compound is not extensively detailed in the provided literature, general methodologies in asymmetric synthesis are applicable. These include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. nih.govnih.gov A particularly effective strategy for a related compound involves enzymatic resolution, which leverages the high stereoselectivity of enzymes to separate enantiomers. rsc.org

An innovative approach for the analogous 6-fluoro-chroman-2-carboxylic acids (FCCAs) utilizes two distinct esterases, EstS and EstR, from Geobacillus thermocatenulatus. rsc.org This method employs racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in a biphasic aqueous-toluene system. The esterases selectively hydrolyze one enantiomer of the ester, allowing for the separation of the resulting carboxylic acid from the unreacted ester enantiomer. rsc.org

EstS Catalysis : This esterase demonstrates high selectivity for the (S)-enantiomer of MFCC, catalyzing its hydrolysis to produce (S)-FCCA with an enantiomeric excess (ee) value greater than 99%. rsc.org

EstR Catalysis : Conversely, EstR selectively hydrolyzes the (R)-enantiomer, yielding (R)-FCCA with a high ee of 95–96%. rsc.org

This enzymatic approach highlights a practical and highly selective method for obtaining both enantiomers of chroman-2-carboxylic acid analogues, which can be adapted for the resolution of this compound.

Methods for Chiral Separation and Enantiomeric Purity Assessment

Following the synthesis of chiral molecules like this compound, effective methods for separating the enantiomers and assessing their purity are essential. Chiral separation can be achieved through several techniques, with enzymatic resolution and chiral chromatography being prominent methods. rsc.orgnih.gov

Enzymatic Resolution: As detailed in the previous section, enzymatic resolution is a powerful technique for chiral separation. A sequential biphasic batch resolution process has been developed for the methyl ester of 6-fluoro-chroman-2-carboxylic acid. rsc.org This process uses immobilized whole cells containing the esterases EstS and EstR. In a multi-batch system, the aqueous phase containing the immobilized cells is sequentially replaced to first resolve one enantiomer and then the other, while the organic phase containing the substrate is retained. This method proved highly efficient, achieving a total mole yield of 93.5% over ten batches. rsc.org

Table 1: Sequential Enzymatic Resolution of Racemic Methyl 6-Fluoro-chroman-2-carboxylate

| Enantiomer | Enzyme Used | Concentration Obtained | Enantiomeric Excess (ee) | Resolution Time |

|---|---|---|---|---|

| (S)-FCCA | EstS | 229.3 mM | 96.9% | 40 hours (for 10 batches) |

| (R)-FCCA | EstR | 224.1 mM | 99.1% |

Data sourced from a study on sequential biphasic batch resolution. rsc.org

Enantiomeric Purity Assessment: To determine the success of a chiral separation or an enantioselective synthesis, the enantiomeric purity of the product must be accurately assessed. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and reliable method for this purpose. nih.gov Other analytical techniques include gas chromatography (GC) and capillary electrophoresis (CE), which can also be adapted with chiral selectors to separate and quantify enantiomers. These methods provide precise measurements of the enantiomeric excess (ee), which is a measure of the purity of the chiral sample. nih.gov

Derivatization Strategies for this compound

Modification of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid group at the C-2 position of this compound is a versatile functional handle for a wide range of chemical modifications, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization. This can be accomplished through several methods, including the classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com For example, the synthesis of methyl 6-fluoro-chroman-2-carboxylate, the substrate for enzymatic resolution, is a direct application of this type of transformation. rsc.org Other methods, such as reaction with alkyl halides in the presence of a base or using coupling agents, can also be employed. researchgate.net

Amidation: Amide derivatives are frequently synthesized to explore structure-activity relationships in medicinal chemistry. A common route to forming amides from carboxylic acids involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive species, such as an acyl chloride. This is typically achieved by treatment with reagents like thionyl chloride or oxalyl chloride. semanticscholar.org The resulting acyl chloride is then reacted in situ with a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct, yielding the desired amide. semanticscholar.orgresearchgate.net

Table 2: Examples of Carboxylic Acid Derivatization Reactions

| Reaction Type | Reagents | Product | Reference Example |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Fischer Esterification masterorganicchemistry.com |

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂), Triethylamine (Et₃N) | Amide | Synthesis of Chromone-3-carboxamides semanticscholar.org |

Introduction of Substituents on the Aromatic Ring and Pyranone Ring

Further functionalization of the this compound scaffold can be achieved by introducing additional substituents onto either the aromatic benzene (B151609) ring or the dihydropyranone ring. Structure-activity relationship studies have shown that substitution at positions C-2, C-3, C-6, and C-7 can significantly influence biological activity. nih.gov

Aromatic Ring Substitution: The existing chloro group at the C-6 position directs further electrophilic aromatic substitution. Standard aromatic chemistry can be used to introduce other groups. For instance, bromination or fluorination can lead to analogues with different halogen patterns, which may modulate the compound's electronic and lipophilic properties. tsijournals.com

Pyranone Ring Substitution: The pyranone ring also offers sites for modification. The C-3 position, adjacent to the carbonyl group, is a common site for functionalization. Additionally, reactions can be designed to introduce substituents at other positions. For example, the synthesis of 6-chloro-4-(2-phenylethenyl)chroman-2-one demonstrates the introduction of a styryl group at the C-4 position, showcasing the possibility of creating complex analogues. nih.gov The synthesis of 3-alkoxy-6-chloro-2-(3-methylthiophen-2-yl)-4H-chromen-4-ones is another example of substitution on the pyranone ring. tsijournals.com

Synthesis of Related Chromanone and Chromone Analogues

The this compound structure is part of the broader family of chromanones (also known as dihydrochromones) and chromones. nih.gov These scaffolds are prevalent in a variety of biologically active compounds. ijrpc.com

Chromanones: Chroman-4-ones are characterized by the fusion of a benzene ring with a dihydropyran ring. nih.gov A general and efficient synthesis of 4-chromanones involves the Michael addition of phenols to acrylonitriles, followed by an intramolecular Houben-Hoesch reaction using a strong acid like trifluoromethanesulfonic acid to facilitate cyclization. researchgate.net This methodology could be adapted to synthesize various substituted chromanone analogues.

Chromones: Chromones differ from chromanones by the presence of a double bond between C-2 and C-3. nih.gov They are often synthesized from the corresponding 2-hydroxyacetophenones. semanticscholar.org One common route is the Vilsmeier-Haack formylation to produce a chromone-3-carbaldehyde, which is then oxidized (e.g., via Pinnick oxidation) to the chromone-3-carboxylic acid. semanticscholar.org Another approach involves the reaction of 2-hydroxyacetophenones with ethyl oxalate, often assisted by microwave irradiation, to yield chromone-2-carboxylic acids. nih.gov Dehydrogenation of a chromanone can also yield the corresponding chromone.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact, improve safety, and increase efficiency. mdpi.comresearchgate.net The synthesis of this compound and its derivatives can benefit significantly from these approaches.

Biocatalysis: The use of enzymes as catalysts is a cornerstone of green chemistry. The enzymatic resolution of 6-fluoro-chroman-2-carboxylic acid using esterases is a prime example. rsc.org This method avoids the complex and often polluting processes associated with chemical resolution, operates under mild conditions, and provides high enantioselectivity.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a valuable green chemistry tool. It can dramatically reduce reaction times, increase yields, and minimize side reactions. The synthesis of chromone-2-carboxylic acids has been successfully optimized using microwave irradiation, offering a faster and more efficient alternative to conventional heating methods. nih.gov

Exploration of Environmentally Benign Reaction Conditions

The development of environmentally friendly synthetic methods for chromanone derivatives is crucial for reducing the environmental impact of chemical manufacturing. Traditional chemical synthesis routes often involve harsh conditions and generate significant waste, prompting a shift towards greener alternatives. rsc.org

One significant advancement is the use of enzymatic resolution as a substitute for traditional chemical resolution methods, which are often characterized by complexity, low yields, and high levels of pollution. rsc.org For instance, in the synthesis of the closely related 6-fluoro-chroman-2-carboxylic acids, a practical enzymatic resolution method has been developed. This biocatalytic approach represents a more sustainable pathway for producing optically pure chroman derivatives. rsc.org

Another key strategy in green chemistry is the move towards transition-metal-free reaction conditions. researchgate.net Such approaches eliminate the risk of heavy metal contamination in the final product and reduce the environmental burden associated with the use and disposal of these metals. Research has demonstrated the feasibility of synthesizing chromone derivatives through tandem reactions that proceed under mild, metal-free conditions, offering a cleaner synthetic route. researchgate.net Furthermore, the use of aerobic oxidation presents another environmentally benign strategy, utilizing air as a clean and readily available oxidant. nih.gov

The table below summarizes various environmentally benign approaches explored in the synthesis of chromanone derivatives.

| Method | Key Features | Advantages |

| Enzymatic Resolution | Utilizes esterases in an aqueous-toluene biphasic system. rsc.org | Replaces polluting chemical resolution, high enantiomeric excess, simplified process. rsc.org |

| Transition-Metal-Free Synthesis | Employs tandem reactions (e.g., Michael addition and cyclization) without metal catalysts. researchgate.net | Avoids heavy metal contamination, milder reaction conditions. researchgate.net |

| Aerobic Oxidation | Uses systems like I2/DMSO for the oxidation of methyl groups. nih.gov | Utilizes a readily available and non-polluting oxidant (air). nih.gov |

Catalyst Optimization and Recycling in Chromanone Synthesis

Supported palladium catalysts, for example, have been shown to be highly effective and recyclable in the synthesis of chromones. researchgate.net These catalysts can be recovered through simple methods like centrifugation and reused multiple times without a significant drop in catalytic efficiency. researchgate.net This recyclability is a critical factor in developing atom-economic and sustainable chemical processes. nih.gov The ability to recycle a catalyst for several consecutive runs makes it a more attractive and economically viable option for industrial-scale production. nih.gov

The optimization process involves screening various metal catalysts and ligands to find the combination that provides the highest yield and selectivity for the desired product. For instance, while silver-based catalysts might predominantly yield undesired products, iridium-based catalysts have been found to favor the formation of the desired isomers in certain addition reactions. researchgate.net

The following table details findings related to catalyst optimization and recycling in the synthesis of chromanone and related compounds.

| Catalyst System | Application | Key Findings | Recyclability |

| Supported Palladium Catalyst | Synthesis of chromones. researchgate.net | Demonstrates high catalytic efficiency. researchgate.net | Can be recovered by centrifugation and recycled more than nine times without significant loss of efficiency. researchgate.net |

| Iridium Catalysts | Regioselective carboxylic acid addition. researchgate.net | Provides the desired 1,1-addition product, unlike silver-based catalysts which yield the undesired 1,2-addition product. researchgate.net | Not specified. |

| Manganese(I) Complexes | Asymmetric hydrogenation. nih.gov | A single-step process allows for the recycling of the resting species from the catalytic leftover. nih.gov | The pre-catalyst could be recycled for three consecutive runs with similar enantioselectivity. nih.gov |

| Pyridine-2-carboxylic acid | Multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org | Acts as an efficient, green catalyst. rsc.org | Recyclization of the catalyst was investigated. rsc.org |

Minimization and Analysis of Reaction Byproducts

The minimization of these byproducts is a critical goal in process optimization. Strategies to achieve this include the careful control of reaction parameters such as temperature, pressure, and stoichiometry. The choice of solvent and catalyst also plays a crucial role. For example, the use of alkoxy magnesium as an alkaline cyclization agent in an appropriate organic solvent has been shown to remarkably enhance the production yield by presumably minimizing side reactions. google.com

A thorough analysis of the reaction mixture is essential to identify the structure of byproducts. This understanding can provide valuable insights into the reaction mechanism and help in devising strategies to suppress their formation. Techniques such as chromatography and spectroscopy are employed to isolate and characterize these unwanted compounds. By understanding the pathways that lead to byproduct formation, chemists can modify reaction conditions to favor the desired product, leading to a cleaner and more efficient synthesis.

Structure Activity Relationship Sar Studies of 6 Chloro 4 Oxochroman 2 Carboxylic Acid Derivatives

Influence of Substituents on Biological Activity Profiles

The pharmacological profile of 6-chloro-4-oxochroman-2-carboxylic acid derivatives can be significantly modulated by altering the substituents on the chromanone ring system. These modifications can influence the molecule's electronic properties, steric profile, and ability to interact with biological targets.

The chlorine atom at the C-6 position plays a significant role in determining the pharmacological efficacy of chromanone derivatives. Its influence stems from a combination of electron-withdrawing inductive effects and electron-donating resonance effects. nih.gov The position and number of chlorine atoms on the aromatic ring of chromanol, a related scaffold, have been shown to be directly associated with their antioxidant activities. nih.gov

The position of the chloro group relative to other functional groups is also vital. In 6-chromanol derivatives, positioning a chloro group ortho to the phenolic hydroxyl group retained antioxidant activity because the intermediate radical is stabilized by the electron-donating resonance effect of chlorine. nih.gov Conversely, a chlorine atom meta to the hydroxyl group decreased radical scavenging activity due to its electron-withdrawing inductive effect. nih.gov These findings underscore the nuanced electronic effects the C-6 chlorine atom imparts on the molecule, thereby modulating its biological efficacy.

The biological activity of the chromanone scaffold is highly sensitive to the steric and electronic properties of its substituents. researchgate.netnih.gov Generally, electron-withdrawing groups on the chromanone ring tend to enhance the inhibitory activity of these derivatives. acs.org

A study on dihalogenated chroman-4-one derivatives as SIRT2 inhibitors provided insights into these effects. The comparison between different dihalogenated compounds (dichloro, dibromo, difluoro) and a dimethyl-substituted analogue revealed that while electron-withdrawing groups generally improve activity, electrostatic properties are not the sole determinant of strong inhibition. acs.org For instance, the difluorinated derivative, despite having smaller and more electronegative substituents, was considerably less active than the dichloro and dibromo derivatives. acs.org This indicates that the size (steric effect) of the halogen also plays a critical role.

Data adapted from a study on substituted chroman-4-one derivatives as SIRT2 inhibitors. acs.org

Furthermore, research on chromanone-type products formed via enantioselective annulation has shown that the reaction is not significantly influenced by either the position or the electronic nature of substituents on the aromatic ring, providing excellent yields and stereocontrol across a range of electron-donating and electron-withdrawing groups. acs.org This suggests that for certain synthetic pathways leading to chromanones, the electronic effects are less critical, while for biological activity, they are paramount. The interplay of these steric and electronic factors is a key consideration in the design of chromanone-based therapeutic agents.

The carboxylic acid group at the C-2 position is a critical functional moiety that often governs the interaction of chromanone derivatives with biological targets like receptors and enzymes. This group can participate in crucial hydrogen bonding and electrostatic interactions within a binding site, anchoring the molecule and ensuring proper orientation for its pharmacological effect.

The importance of this acidic moiety is highlighted in studies of closely related structures. For example, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid, a quinolone analogue, was found to inhibit the HIV-1 enzyme reverse transcriptase (RT). nih.gov The carboxylic acid is a key part of the pharmacophore responsible for this enzyme inhibition. Kinetic assays demonstrated that this compound inhibits the HIV-1 RT in a dose-dependent manner. nih.gov

Stereochemical Contributions to Structure-Activity Relationships

Stereochemistry adds a three-dimensional aspect to SAR, often revealing that different enantiomers of a chiral drug have vastly different biological activities. For this compound and its analogues, which possess a chiral center at the C-2 position, the spatial arrangement of the carboxylic acid group is a critical determinant of pharmacological effect.

The differential activity between enantiomers is a well-established principle in pharmacology, arising from the stereospecific nature of interactions with chiral biological targets like enzymes and receptors. In the case of chroman-2-carboxylic acid analogues, this is clearly demonstrated by the development of the drug Fidarestat. The optically active (S)-enantiomer of 6-fluoro-4-oxochroman-2-carboxylic acid is a key intermediate in the synthesis of Fidarestat, a potent aldose reductase inhibitor used to treat complications of diabetes. nih.govnih.govresearchgate.net This specificity indicates that the active site of aldose reductase preferentially accommodates the (S)-enantiomer over the (R)-enantiomer.

The ability of enzymes to distinguish between enantiomers is also evident in the enzymatic resolution of these compounds. A practical method for separating the enantiomers of 6-fluoro-chroman-2-carboxylic acid utilizes two different esterases, one that selectively processes the (S)-enantiomer and another for the (R)-enantiomer. rsc.org This stereospecificity of enzyme-substrate interactions provides a basis for the differential pharmacological activities observed between the enantiomers of these chromanone derivatives. Research into the anticancer properties of related 3-benzylidenechroman-4-ones further supports the importance of stereochemistry in the biological activity of this class of compounds. nih.gov

Crystallographic studies of 6-fluoro-4-oxochroman-2-carboxylic acid, a close analogue of the title compound, have revealed that the dihydropyranone ring adopts an envelope conformation. nih.govresearchgate.net In this arrangement, the asymmetric C-2 carbon, which bears the carboxylic acid group, is positioned in the "flap" of the envelope. nih.govnih.govresearchgate.net This specific conformation holds the carboxylic acid group in a defined spatial orientation, which is likely crucial for its interaction with the target enzyme, aldose reductase.

Molecular modeling and kinetic studies of other chromanone derivatives have provided further insight into the link between conformation and activity. For example, a specific chromanone hybrid was identified as a dual-binding site inhibitor of acetylcholinesterase (AChE), simultaneously interacting with the catalytic and peripheral anionic sites of the enzyme. ucl.ac.uk Such a binding mode is highly dependent on the molecule's ability to adopt a specific conformation that allows it to bridge these two sites. The conformational flexibility of substituents can also play a role; for instance, branched unsaturated substitutions on the chromanone scaffold may enhance biological interactions due to a combination of favorable lipophilicity and high conformational flexibility, allowing for an optimal fit with the target. nih.gov

Pharmacophore Modeling and Molecular Design Principles for this compound Derivatives

The exploration of this compound and its analogs has been significantly guided by pharmacophore modeling and rational molecular design. These computational strategies are pivotal in understanding the structure-activity relationships (SAR) that govern the biological efficacy of these compounds, particularly as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.

Identification of Key Structural Features for Desired Biological Effects

Pharmacophore modeling for aldose reductase inhibitors, including those based on the 4-oxochroman-2-carboxylic acid scaffold, has identified several crucial structural features necessary for potent inhibitory activity. These models are typically generated from a set of known active compounds and highlight the spatial arrangement of essential chemical functionalities required for binding to the enzyme's active site.

For the this compound series, the key pharmacophoric features generally include:

An Anionic Binding Group: The carboxylic acid moiety at the 2-position is a critical feature. It typically forms strong ionic and hydrogen bond interactions with positively charged residues and other hydrogen bond donors within the "anionic pocket" of the aldose reductase active site.

A Hydrophobic Region: The chroman ring system, including the fused benzene (B151609) ring, provides a necessary hydrophobic scaffold that interacts with nonpolar residues in the active site. The chloro-substituent at the 6-position contributes to this hydrophobicity and can influence the electronic properties of the aromatic ring, potentially enhancing binding affinity.

A Carbonyl Group: The ketone at the 4-position of the chroman ring is often involved in hydrogen bonding interactions with amino acid residues in the active site, further anchoring the inhibitor.

These features are illustrated in the following table, which summarizes their roles in the interaction with the aldose reductase active site.

| Structural Feature | Position | Role in Biological Activity |

| Carboxylic Acid | 2 | Anionic binding, hydrogen bonding |

| Ketone | 4 | Hydrogen bonding |

| Chloro Substituent | 6 | Hydrophobicity, potential halogen bonding |

| Chroman Ring | - | Hydrophobic interactions, scaffold |

Rational Design of Novel Analogues Based on SAR Data

The rational design of novel analogues of this compound is heavily reliant on the established SAR data. The primary goal is to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound. Design strategies often involve systematic modifications of the core scaffold and its substituents.

One common approach is the modification of the substituent at the 6-position. While the chloro group is a key feature, exploring other halogen atoms (e.g., fluorine, bromine) or small hydrophobic groups can modulate the electronic and steric properties of the molecule, leading to improved binding. For instance, the substitution pattern on the benzopyran scaffold has been shown to be a critical determinant of aldose reductase inhibitory activity.

Another strategy involves the modification of the carboxylic acid group. While essential for binding to the anionic pocket, its acidic nature can lead to poor oral bioavailability. Therefore, bioisosteric replacement of the carboxylic acid with other acidic functional groups or prodrug approaches are often explored to enhance the drug-like properties of the analogues.

The following table presents a hypothetical design strategy for novel analogues based on the SAR of this compound.

| Modification Site | Proposed Modification | Rationale |

| Position 6 | Replace Chlorine with Fluorine or Bromine | To investigate the effect of halogen size and electronegativity on activity. |

| Position 6 | Introduce small alkyl groups | To probe the hydrophobic pocket and enhance van der Waals interactions. |

| Position 2 | Convert carboxylic acid to an ester (prodrug) | To improve cell permeability and oral bioavailability. |

| Position 2 | Replace carboxylic acid with a tetrazole ring | To maintain acidic character for binding while potentially improving metabolic stability. |

Computational Approaches in SAR Elucidation

Computational chemistry plays a crucial role in elucidating the SAR of this compound derivatives and in the design of new, more potent inhibitors. Molecular docking and quantitative structure-activity relationship (QSAR) studies are two of the most frequently employed computational tools.

Molecular Docking: This technique is used to predict the binding mode of a ligand within the active site of a target protein. For this compound, docking studies with aldose reductase can reveal the specific amino acid residues that interact with the different parts of the molecule. These studies can confirm the importance of the interactions proposed by pharmacophore models, such as the ionic interaction of the carboxylate group and the hydrogen bonding of the carbonyl group. Docking can also help to rationalize the observed activity of different analogues and guide the design of new compounds with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of this compound analogues with known inhibitory activities, a predictive QSAR model can be developed. This model can then be used to estimate the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and biological testing. This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

The integration of these computational approaches provides a powerful platform for the comprehensive understanding of the SAR of this compound derivatives and facilitates the rational design of novel and more effective aldose reductase inhibitors.

Mechanistic Investigations and Molecular Targets of 6 Chloro 4 Oxochroman 2 Carboxylic Acid Derivatives

Enzyme Modulation and Inhibition Studies

Derivatives of 6-chloro-4-oxochroman-2-carboxylic acid have been shown to modulate the activity of several key enzymes through inhibitory actions. These interactions are crucial to their pharmacological profiles and are explored across different enzyme families.

The chromanone core is a recognized scaffold for the development of potent enzyme inhibitors, particularly targeting kinases and proteases, which are pivotal in cellular signaling and pathological processes.

Kinase Inhibition: Chromanone and chromone (B188151) derivatives have been identified as effective inhibitors of various protein kinases. For instance, a series of chromone-2-aminothiazole derivatives were designed and synthesized based on the flavonoid structure, which is known to inhibit protein kinase CK2. nih.gov Among these, compound 5i emerged as a highly effective CK2 inhibitor with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov Further studies confirmed that this compound directly binds to CK2, induces apoptosis in HL-60 tumor cells, and inhibits downstream signaling pathways. nih.gov

Additionally, 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives have been evaluated as inhibitors of p38 MAP kinase. The introduction of an amino group to the pyridyl moiety resulted in potent p38α inhibitors. Molecular docking studies suggest these chromone-based compounds bind to the ATP binding site of the p38α MAP kinase, similar to other known inhibitors.

| Compound/Derivative Class | Target Kinase | IC50 Value |

| Chromone-2-aminothiazole (cpd 5i) | Protein Kinase CK2 | 0.08 µM |

Protease Inhibition: The chromanone structure, particularly with its potential to act as a Michael acceptor, is a candidate for the design of protease inhibitors. ku.edu Uncontrolled proteolysis is a key factor in many diseases, and chromanone derivatives have been investigated as inhibitors of specific proteases. ku.edu For example, thiosemicarbazone derivatives of chromanones have been synthesized and evaluated as inhibitors of cruzain, a cysteine protease from Trypanosoma cruzi. While specific inhibitory data for this compound derivatives against common human proteases is an area of ongoing research, the inherent reactivity of the chromanone scaffold makes it a promising starting point for developing such inhibitors. ku.edu

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions. The accumulation of sorbitol, the product of aldose reductase activity, is implicated in the long-term complications of diabetes. nih.gov Chromanone carboxylic acid derivatives are a well-established class of aldose reductase inhibitors (ARIs). nih.gov

Notably, the closely related compound, (S)-6-fluoro-4-oxochroman-2-carboxylic acid, is a key intermediate in the synthesis of Fidarestat , a potent and specific aldose reductase inhibitor developed for the treatment of diabetic neuropathy. nih.gov This highlights the significance of the 4-oxochroman-2-carboxylic acid core in targeting this enzyme. Various spirobenzopyran derivatives incorporating a chromane (B1220400) scaffold have also been developed and shown to inhibit aldose reductase with IC50 values in the low micromolar to submicromolar range. openmedicinalchemistryjournal.com

| Derivative Class | Target Enzyme | IC50 Value |

| Spirobenzopyran Derivative 1 | Aldose Reductase (ARL2) | 2.25 µM |

| Spirobenzopyran Derivative 2 | Aldose Reductase (ARL2) | 0.58 µM |

The versatility of the chromanone scaffold has led to its exploration as an inhibitor for a wide array of other enzymes.

HIV-integrase: HIV-1 integrase is a crucial enzyme for viral replication, and its inhibition is a key strategy in antiretroviral therapy. Chromone and chromanone derivatives have been investigated as strand transfer inhibitors of HIV-1 integrase. nih.gov These structures serve as conformationally constrained scaffolds that mimic the 1,3-diketo acid pharmacophore essential for chelating metal ions in the enzyme's active site. nih.gov While these compounds have shown moderate inhibitory activity, they represent an important class of non-nucleoside HIV inhibitors. nih.govresearchgate.net Another chromanone derivative, 12-oxocalanolide A , has been identified as an inhibitor of HIV-1 reverse transcriptase (RT). nih.gov

| Derivative Class | Target Enzyme | IC50 Value (Strand Transfer) |

| Rhodanine-Salicylic Acid cpd 1 | HIV-1 Integrase | 11 µM |

| Rhodanine Derivative cpd 11 | HIV-1 Integrase | 20 µM |

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. Chromone-containing sulfonamides have been synthesized and shown to be potent inhibitors of bovine carbonic anhydrase (bCA), with IC50 values in the low micromolar range. nih.gov Although direct inhibition by this compound itself is not extensively documented, the chromone scaffold is a viable starting point for designing CA inhibitors. nih.gov

Phosphodiesterase-IV (PDE-IV): Phosphodiesterases are enzymes that regulate intracellular signaling by degrading cyclic nucleotides. While chromeno[2,3-c]pyrrol-9(2H)-one derivatives have been identified as potent and selective inhibitors of phosphodiesterase 5 (PDE5), specific data on the inhibition of PDE-IV by this compound derivatives is limited. researchgate.net However, given the structural similarities among PDE active sites, this remains an area of interest for future investigation.

Receptor Binding and Modulation

In addition to direct enzyme inhibition, derivatives of this compound can exert their effects by binding to and modulating the activity of cellular receptors, including nuclear receptors and G-protein coupled receptors.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate lipid and glucose metabolism. PPARγ is the molecular target of the thiazolidinedione (TZD) class of antidiabetic drugs. The chromanone structure shares similarities with the core of some non-TZD PPAR agonists.

Research into indenone derivatives has identified potent PPARγ agonists with EC50 values in the nanomolar range. nih.gov For example, compound 14c from this class demonstrated an EC50 of 50 nM. nih.gov While specific studies on this compound derivatives as PPAR modulators are not widespread, the general structural features suggest potential for interaction with the large ligand-binding pocket of PPARs. The development of dual PPARα/γ agonists is an active area of research to combine lipid-lowering and insulin-sensitizing effects, and heterocyclic scaffolds like chromanone are valuable for this purpose. mdpi.com

| Compound/Derivative Class | Target Receptor | EC50 Value |

| Indenone Derivative (cpd 14c) | PPARγ | 50 nM |

| Isoxazole Derivative (cpd 15a) | PPARα | 8 nM |

| Isoxazole Derivative (cpd 15b) | PPARα | 27 nM |

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targets for a vast number of pharmaceuticals. Chroman and related heterocyclic structures have been incorporated into ligands targeting various GPCRs.

Specifically, derivatives of the chroman and coumarin (B35378) scaffolds have been synthesized and evaluated for their affinity to serotonin (B10506) (5-HT) receptors. researchgate.net For example, certain 6-acetyl-7-hydroxy-4-methylcoumarin derivatives linked to a piperazine (B1678402) moiety have shown high affinity for 5-HT1A receptors, with binding affinity (Ki) values in the sub-nanomolar range, comparable to reference agonists like 8-OH-DPAT . researchgate.net These findings indicate that the chroman nucleus can serve as a scaffold for developing potent and selective ligands for 5-HT receptors, which are implicated in a variety of central nervous system disorders. researchgate.netmdpi.com

| Compound/Derivative Class | Target Receptor | Kᵢ Value |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 nM |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 nM |

| 8-OH-DPAT (Reference) | 5-HT1A | 0.25 nM |

Interaction with Sirtuin 2 (SIRT2) and Associated Signaling Pathways

There is currently no scientific literature available that details any direct or indirect interaction between this compound or its derivatives and the Sirtuin 2 (SIRT2) protein. Consequently, any associated signaling pathways that might be modulated by such an interaction remain unknown.

Cellular and Molecular Mechanisms of Action

Investigation of Apoptosis Induction Pathways in Cellular Models

No studies have been published that investigate the pro-apoptotic potential of this compound in any cellular models. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis have not been examined in the context of this specific compound.

Impact on Cellular Signaling Cascades

The effect of this compound on key cellular signaling cascades has not been documented. Research is needed to determine if this compound influences pathways critical to cell survival, proliferation, and differentiation.

Studies on the Integrated Stress Response (ISR) and Related Mechanisms

The Integrated Stress Response (ISR) is a crucial cellular signaling network that responds to various stress conditions. nih.gov However, no research has been conducted to ascertain whether this compound can activate or modulate the ISR.

Further research is imperative to elucidate the potential biological activities and mechanisms of action of this compound. Without foundational studies, its therapeutic potential, if any, cannot be evaluated.

Analytical and Spectroscopic Characterization Methodologies in Research on 6 Chloro 4 Oxochroman 2 Carboxylic Acid

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to the verification of the chemical structure of 6-Chloro-4-oxochroman-2-carboxylic acid. Through the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about the atomic and molecular arrangement, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used to provide a detailed picture of the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for the protons in this compound are influenced by the electron-withdrawing effects of the chlorine atom, the carbonyl group, and the carboxylic acid function. The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum, often between 10-13 ppm. The protons on the aromatic ring will appear in the aromatic region (typically 7.0-8.0 ppm), with their specific shifts and coupling patterns dictated by the substitution pattern. The protons on the chroman ring, specifically at positions 2 and 3, will show characteristic shifts and couplings that can confirm the ring structure.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the ketone and the carbon of the carboxylic acid are particularly deshielded and appear at the downfield end of the spectrum (typically in the range of 160-190 ppm). The aromatic carbons will have distinct signals in the 110-160 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The aliphatic carbons of the chroman ring will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (br s, 1H) | 170 - 180 |

| C2-H | 4.5 - 5.0 (dd, 1H) | 75 - 85 |

| C3-H₂ | 2.8 - 3.2 (m, 2H) | 35 - 45 |

| C4-C=O | - | 185 - 195 |

| Aromatic C-H | 7.0 - 7.8 (m, 3H) | 115 - 140 |

| Aromatic C-Cl | - | 125 - 135 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C (quaternary) | - | 120 - 130 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent feature will be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1730 cm⁻¹. The carbonyl group of the ketone in the chroman ring will also exhibit a strong C=O stretching absorption, typically in the range of 1680-1700 cm⁻¹. Additionally, C-O stretching vibrations for the ether linkage in the chroman ring and the carboxylic acid will be observed in the fingerprint region (1000-1300 cm⁻¹). The C-Cl stretching vibration will likely appear in the lower frequency region of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound Note: These are typical frequency ranges and the exact positions can vary.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid C=O | Stretch | 1700 - 1730 |

| Ketone C=O | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ether and Acid) | Stretch | 1000 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS, ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for determining the precise molecular formula. Techniques like Electrospray Ionization (ESI-MS) are well-suited for analyzing polar molecules like carboxylic acids.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Fragmentation patterns can also provide structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The specific fragmentation of the chroman ring would also yield diagnostic ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound in complex mixtures and providing both retention time and mass-to-charge ratio data.

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for determining the purity of non-volatile organic compounds. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

For the analysis of this compound, a reversed-phase HPLC or UPLC method would typically be employed, using a C18 or similar non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (often with a small amount of acid like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl groups in the molecule absorb UV light. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While carboxylic acids themselves are generally not volatile enough for direct GC analysis, they can be analyzed after derivatization. A common derivatization method is esterification, for example, by reaction with a silylating agent to form a trimethylsilyl (B98337) (TMS) ester. This derivatization step increases the volatility of the compound, making it amenable to GC separation.

Once volatilized, the derivatized compound is separated on a GC column and subsequently detected by a mass spectrometer. GC-MS can be used to monitor the purity of a sample by detecting and identifying any volatile impurities. The mass spectrometer provides definitive identification of the peaks observed in the gas chromatogram, offering a high degree of confidence in the purity assessment.

Thin Layer Chromatography (TLC) for Reaction Monitoringlibretexts.org

Thin Layer Chromatography (TLC) is a crucial analytical technique for qualitatively monitoring the progress of chemical reactions in real-time. libretexts.orgthieme.de In the synthesis of this compound and its derivatives, TLC offers a rapid, simple, and cost-effective method to track the consumption of starting materials and the formation of the desired product. libretexts.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate alongside reference spots of the starting materials. youtube.com As the solvent moves up the plate, the components of the mixture separate based on their differing affinities for the stationary phase and the mobile phase. By observing the disappearance of the reactant spots and the appearance of a new spot corresponding to the product, chemists can effectively determine the reaction's progression and endpoint. libretexts.orgyoutube.com The use of a "co-spot," where the reaction mixture and the starting material are spotted together, helps to confirm the identity of the spots. libretexts.org This method is instrumental in optimizing reaction conditions such as time, temperature, and catalyst concentration, ensuring the efficient synthesis of the target compound. While TLC is a qualitative tool, it can be combined with other techniques like mass spectrometry for more detailed analysis of the reaction components. nih.govresearchgate.net

Crystallographic Analysis for Solid-State Structural Details

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive information about the precise three-dimensional arrangement of atoms and molecules in the solid state. This data is invaluable for understanding the compound's conformation, stereochemistry, and the non-covalent interactions that dictate its crystal packing.

Single-Crystal X-ray Diffraction Studies of this compound and its Analoguesmdpi.comnih.gov

While specific single-crystal X-ray diffraction data for this compound is not extensively detailed in readily available literature, extensive studies have been performed on its close structural analogue, 6-Fluoro-4-oxochroman-2-carboxylic acid. nih.govresearchgate.net The data from this analogue provides significant insight into the likely structural characteristics of the chloro derivative due to the similar electronic properties and atomic radii of fluorine and chlorine.

| Parameter | Value |

|---|---|

| Empirical Formula | C10H7FO4 |

| Formula Weight | 210.16 |

| Temperature | 113 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 5.3472 (11) Å |

| b = 12.748 (3) Å | |

| c = 12.785 (3) Å | |

| Volume | 871.5 (3) ų |

| Z | 4 |

| Calculated Density | 1.602 Mg/m³ |

Analysis of Molecular Conformations and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)mdpi.comnih.gov

The crystallographic data for the analogue 6-Fluoro-4-oxochroman-2-carboxylic acid reveals critical details about its molecular conformation and the network of intermolecular forces that stabilize the crystal lattice. nih.govresearchgate.net

Molecular Conformation: The dihydropyranone ring, a core feature of the chroman structure, does not adopt a planar conformation. Instead, it is found in an envelope conformation , with the asymmetric carbon atom (C2, bearing the carboxylic acid group) positioned out of the plane formed by the other atoms in the ring. nih.govresearchgate.net This puckering is a common feature in such six-membered heterocyclic systems.

Intermolecular Interactions: The crystal packing is dominated by a combination of strong hydrogen bonds and weaker non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular force is the classical O—H⋯O hydrogen bond formed between the carboxylic acid group of one molecule and the ketone oxygen of a neighboring molecule. nih.gov This interaction links the molecules together, forming zigzag chains that propagate through the crystal. nih.gov

| D—H···A | D—H | H···A | D···A | |

|---|---|---|---|---|

| O4—H4A···O2i | 0.84 | 1.80 | 2.636 (2) | 172 |

Symmetry codes: (i) x-1/2, -y+3/2, -z+1

These detailed structural insights, derived from X-ray crystallography, are essential for understanding the physicochemical properties of this compound and for rationalizing its behavior in biological and chemical systems.

Computational Chemistry and in Silico Approaches Applied to 6 Chloro 4 Oxochroman 2 Carboxylic Acid

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are instrumental in elucidating potential mechanisms of action and in the rational design of more potent and selective molecules.

Prediction of Ligand-Target Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For 6-Chloro-4-oxochroman-2-carboxylic acid, this would involve docking the molecule into the active site of a biologically relevant protein. The process considers various conformations of the ligand and the protein's binding pocket to identify the most stable binding mode, characterized by the lowest binding energy.

For instance, studies on similar chromone (B188151) derivatives have successfully employed molecular docking to predict their binding modes with various enzymes. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. In the case of this compound, the carboxylic acid group would be a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site, while the chlorinated benzene (B151609) ring could engage in hydrophobic and halogen bonding interactions.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the binding, allowing for the assessment of the flexibility of both the ligand and the protein and the persistence of key intermolecular interactions.

Illustrative Example of Predicted Binding Interactions for a Chromanone Derivative:

| Interaction Type | Interacting Atoms/Residues | Distance (Å) |

| Hydrogen Bond | O (Carboxylate) - NH (Lysine) | 2.8 |

| Hydrogen Bond | O (Carbonyl) - OH (Tyrosine) | 3.1 |

| Halogen Bond | Cl - OD1 (Aspartate) | 3.2 |

| Hydrophobic | Benzene Ring - Phenylalanine | 3.5 |

Note: This table is for illustrative purposes and based on typical interactions observed for similar compounds.

Affinity Prediction and Scoring Functions

A critical aspect of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the target. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. Various scoring functions exist, each with its own algorithm for evaluating factors like electrostatic interactions, van der Waals forces, and desolvation penalties.

The predicted binding affinity can be used to rank a series of compounds and prioritize those with the highest predicted potency for synthesis and experimental testing. For this compound, comparing its docking score against a known inhibitor of a target protein could provide an initial assessment of its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested molecules.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of chromanone derivatives, including this compound, a dataset of compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicate the model's predictive power.

Example of a Hypothetical QSAR Model Equation:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HD_Count + 2.1

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HD_Count is the number of hydrogen bond donors.

Note: This equation is a simplified example for illustrative purposes.

Identification of Descriptors Influencing Efficacy

One of the key benefits of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity of a series of compounds. For chromanone derivatives, descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters (e.g., molecular volume) are often found to be important.

Commonly Used Descriptors in QSAR Studies of Chromone Derivatives:

| Descriptor Class | Example Descriptors |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment |

| Steric | Molecular Weight, Molar Refractivity, Ovality |

| Thermodynamic | Heat of Formation, Hydration Energy |

| Topological | Wiener Index, Balaban Index |

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable insights into a molecule's geometry, reactivity, and spectroscopic properties. For this compound, DFT calculations can be used to determine its optimized three-dimensional structure and to calculate a range of electronic properties.

Key parameters that can be obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

DFT can also be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for understanding how the molecule might interact with biological targets. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, and a region of positive potential near the acidic proton.

Calculated Electronic Properties of a Chromanone Derivative (Illustrative):

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: These values are for illustrative purposes and would need to be specifically calculated for this compound.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior, governing its reactivity, stability, and spectroscopic properties. For this compound, computational methods such as Density Functional Theory (DFT) are employed to model its electronic characteristics with a high degree of accuracy. These analyses typically involve the optimization of the molecule's geometry to its lowest energy state, followed by the calculation of various electronic parameters.

Key aspects of the electronic structure analysis of this compound include the examination of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

In analogous chromone systems, it has been observed that the distribution of HOMO and LUMO is significantly influenced by the substituents on the chromone core. For this compound, the electron-withdrawing nature of the chlorine atom at the 6-position and the carboxylic acid group at the 2-position are expected to have a pronounced effect on the electronic distribution. The chlorine atom, through its inductive effect, would withdraw electron density from the benzene ring, thereby lowering the energy of the molecular orbitals. The carboxylic acid group, being a strong electron-withdrawing group, would also contribute to the stabilization of the electronic system.

Molecular Electrostatic Potential (MEP) maps are another powerful tool generated from electronic structure calculations. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and carboxylic acid groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atom of the carboxylic acid, signifying its acidic nature.

The following table summarizes hypothetical electronic properties of this compound based on DFT calculations reported for similar chromone derivatives.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -2.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Note: The values presented in this table are illustrative and based on general trends observed in similar compounds. Actual values would require specific DFT calculations for this compound.

Reaction Mechanism Exploration for Synthesis Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing a detailed picture of the transition states, intermediates, and energy barriers involved in a synthetic pathway. For the synthesis of this compound, in silico exploration can help in understanding the intricacies of the reaction and optimizing the reaction conditions.

A common synthetic route to chroman-4-ones involves the intramolecular cyclization of a substituted 2'-hydroxychalcone (B22705) or a related precursor. The synthesis of 4-oxochroman-2-carboxylic acids can be achieved through various methods, including the reaction of a substituted phenol (B47542) with a suitable three-carbon component followed by cyclization.